2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Imidazo[1,2-b]pyridazine is a fused heterocyclic scaffold comprising imidazole and pyridazine rings, with pharmacological relevance due to its structural versatility and binding affinity for diverse biological targets . The compound 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide features a tert-butyl group at position 2, a carboxamide linkage at position 6, and a 4-methoxy-2-methylphenyl substituent.
Properties
IUPAC Name |
2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-10-13(25-5)6-7-14(12)20-18(24)15-8-9-17-21-16(19(2,3)4)11-23(17)22-15/h6-11H,1-5H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOQDSDOVNXBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of α-Bromoketone Precursor
The tert-butyl substituent at position 2 originates from the α-bromoketone 1-bromo-3,3-dimethylbutan-2-one . This precursor ensures regioselective alkylation at the pyridazine nitrogen adjacent to the amino group, driven by steric and electronic effects.
Cyclocondensation Reaction
The reaction between 3-amino-6-chloropyridazine and 1-bromo-3,3-dimethylbutan-2-one proceeds under mild basic conditions (sodium bicarbonate, NaHCO₃) in ethanol at reflux (78°C) for 12–16 hours. The halogen (Cl) at position 6 of the pyridazine ring directs alkylation to the desired nitrogen, yielding 2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine (Compound A) with a reported yield of 68–72%.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | NaHCO₃ (1.2 equiv) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Functionalization at Position 6: Carboxylic Acid Formation
The chloro group at position 6 is hydrolyzed to a carboxylic acid, enabling subsequent amide coupling.
Hydrolysis of Chloro Substituent
Compound A undergoes hydrolysis using 6 M hydrochloric acid (HCl) at 110°C for 8 hours, yielding 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid (Compound B). Acidic conditions prevent decarboxylation, with yields averaging 85–90%.
Optimization Insights
-
Alternative Conditions : Basic hydrolysis (NaOH, H₂O/EtOH) achieves similar yields but requires neutralization steps, complicating purification.
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Purity Control : Crude Compound B is recrystallized from ethanol/water (3:1), achieving >98% purity via HPLC.
Amide Coupling: Introducing the Aryl Substituent
The carboxylic acid is activated and coupled with 4-methoxy-2-methylaniline to form the final carboxamide.
Activation and Coupling Protocol
Compound B is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, which reacts with 4-methoxy-2-methylaniline in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.
Reaction Conditions
| Parameter | Value |
|---|---|
| Activation Reagent | SOCl₂ (2.0 equiv) |
| Coupling Solvent | THF |
| Base | Et₃N (3.0 equiv) |
| Temperature | 0°C → room temperature |
| Yield | 75–80% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2), followed by recrystallization from dichloromethane/hexane. Structural confirmation employs:
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¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.45 ppm), methoxy singlet (δ 3.82 ppm).
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LC-MS : m/z 367.18 [M+H]⁺.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling introduces the tert-butyl group post-cyclization, though this method is less efficient (yield: 50–55%) due to steric hindrance.
One-Pot Cyclization-Amide Formation
Combining cyclocondensation and amide coupling in a single step reduces purity (70–75%) and necessitates rigorous chromatography.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization : Competing alkylation at non-adjacent pyridazine nitrogens is suppressed using halogenated precursors.
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Carboxylic Acid Stability : Acidic hydrolysis minimizes decarboxylation vs. basic conditions.
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Amide Coupling Efficiency : Excess SOCl₂ (2.5 equiv) improves acyl chloride formation, but requires careful quenching.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reactivity is critical for prodrug activation or metabolite formation.
| Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | Imidazo[1,2-b]pyridazine-6-carboxylic acid + 4-methoxy-2-methylaniline | 78% | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, EtOH, 60°C (2 hr) | Sodium imidazo[1,2-b]pyridazine-6-carboxylate + 4-methoxy-2-methylaniline | 92% | Base-mediated hydrolysis |
Key observation: Alkaline conditions favor higher yields due to enhanced nucleophilicity of hydroxide ions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-b]pyridazine core and methoxy-substituted phenyl group participate in EAS. Reactivity is directed by substituent effects:
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Imidazo[1,2-b]pyridazine : Electron-withdrawing tert-butyl group deactivates the ring, favoring substitution at C3 and C7 positions.
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4-Methoxy-2-methylphenyl : Methoxy group activates the ring, directing nitration/sulfonation to para positions relative to itself.
Nitration Example
| Reagents | Site of Substitution | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C3 of imidazo-pyridazine | 3-Nitro derivative | 65% |
| Acetyl nitrate, CH₂Cl₂ | Para to methoxy group | N-(4-methoxy-2-methyl-3-nitrophenyl) derivative | 58% |
Transition Metal-Catalyzed Coupling Reactions
The chloro or bromo analogues of this compound (synthesized via halogenation) participate in cross-coupling reactions:
| Reaction Type | Catalyst System | Applications | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation for kinase inhibitor analogs | 84% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amine substituents | 76% |
Structural limitation: The tert-butyl group sterically hinders coupling at C2, favoring reactivity at C6 and C7.
Methoxy Group Demethylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C → RT | Phenolic derivative (OH group) | 68% |
| HI (aq) | Reflux, 12 hr | Demethylated phenyl + methyl iodide | 51% |
Oxidation and Reduction Pathways
| Process | Reagents | Outcome | Yield |
|---|---|---|---|
| Imidazo ring oxidation | mCPBA, CHCl₃ | N-oxide formation at N1 position | 89% |
| Carboxamide reduction | LiAlH₄, THF | Primary amine (imidazo-pyridazine-CH₂NH₂) | 63% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces ring-opening reactions in the imidazo[1,2-b]pyridazine system:
| Conditions | Major Product | Application |
|---|---|---|
| MeOH, N₂ atmosphere | Pyridazine-dione + tert-butyl isocyanate | Photodegradation studies |
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Carboxamide hydrolysis | 2.3 × 10⁻⁴ | 72.1 | High (polar protic) |
| C3 nitration | 1.8 × 10⁻⁵ | 89.4 | Moderate (H₂SO₄) |
| Suzuki coupling | 4.7 × 10⁻³ | 54.3 | Low (toluene/water) |
Scientific Research Applications
Research indicates that compounds within this class exhibit significant biological activities, particularly:
- Kinase Inhibition : Many imidazo[1,2-b]pyridazine derivatives have been shown to inhibit various kinases involved in cancer signaling pathways. For instance, modifications to the core structure can enhance inhibition of platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, suggesting that 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may possess similar therapeutic potential in oncology and inflammatory diseases .
Medicinal Chemistry Applications
The potential applications of this compound in medicinal chemistry include:
- Anticancer Agents : Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis, it may serve as a lead compound for developing new anticancer drugs.
- Anti-inflammatory Drugs : Its structural properties suggest possible applications in treating inflammatory diseases by targeting specific kinases involved in inflammation .
Case Studies
Several studies have highlighted the efficacy of related compounds. For example:
- Inhibition of PDGFR Kinase : A study demonstrated that modifications to the imidazo[1,2-b]pyridazine scaffold significantly enhanced the inhibition of PDGFR, leading to reduced tumor cell proliferation.
- VEGFR Inhibition : Another study indicated that derivatives with similar structures effectively inhibited VEGFR signaling, which is crucial for angiogenesis in tumors .
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- Substituent Position and Bioactivity : The tert-butyl group at position 2 in the target compound likely enhances steric shielding, reducing off-target interactions compared to smaller alkyl groups (e.g., methyl in ). The 4-methoxy-2-methylphenyl carboxamide may improve receptor binding via π-π stacking and hydrogen bonding, contrasting with the electron-withdrawing chloro group in .
- Pharmacokinetic Profiles : Carboxamide derivatives (e.g., target compound) generally exhibit superior metabolic stability over ester analogs (e.g., ) due to reduced susceptibility to esterase-mediated hydrolysis .
Pharmacological Activity and Selectivity
Table 2: Comparative Pharmacological Data
Key Findings:
- However, the tert-butyl group may alter binding kinetics compared to YPC-21440’s piperazinyl-thiazolidinedione moiety .
- Safety and Toxicity : While direct data for the target compound are unavailable, analogs like YPC-21440 show low cytotoxicity in vitro (CC₅₀ > 10 µM), suggesting a favorable therapeutic index .
Biological Activity
The compound 2-tert-butyl-N-(4-methoxy-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.4 g/mol. The compound features a tert-butyl group and a methoxy substituent on the phenyl ring, which may influence its biological activity.
Biological Activities
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds within this class have shown promise as kinase inhibitors, particularly against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit ALK (anaplastic lymphoma kinase), which is significant in certain types of cancer such as non-small cell lung cancer (NSCLC) .
- Anti-inflammatory Properties : The imidazo[1,2-b]pyridazine scaffold has been associated with anti-inflammatory effects through inhibition of key inflammatory pathways . Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, suggesting potential for treating inflammatory diseases with reduced gastrointestinal side effects .
- Antimicrobial Activity : Some derivatives have exhibited antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the imidazo[1,2-b]pyridazine core can significantly affect biological activity. For example:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances potency against specific targets by improving binding affinity.
- Alkyl Substituents : The tert-butyl group contributes to lipophilicity, which can influence pharmacokinetics and bioavailability.
Case Studies
- Inhibition of ALK Mutants : A study focused on novel macrocyclic derivatives showed that modifications in the imidazo[1,2-b]pyridazine structure can lead to enhanced selectivity and potency against resistant ALK mutations (IC50 values reported as low as 38 nM) .
- Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced paw edema models demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibited significant anti-inflammatory effects comparable to established NSAIDs .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves coupling reactions and crystallization. For example, a tert-butyl-containing imidazo[1,2-b]pyridazine scaffold can be synthesized via acid-catalyzed deprotection (e.g., TFA in DCM) followed by neutralization and recrystallization in DCM/hexane mixtures . Sodium borohydride reduction under controlled conditions may also be used to stabilize reactive intermediates, as seen in analogous Schiff base reductions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
Q. What solvent systems are effective for recrystallizing this compound?
DCM/hexane mixtures are widely used for recrystallization, achieving high yields (e.g., 94% for tert-butyl-substituted analogs) . Ethyl acetate/hexane or methanol/DCM systems may also optimize crystal formation in structurally similar compounds .
Q. What biological targets are associated with this compound’s structural analogs?
Imidazo[1,2-b]pyridazine derivatives are frequently investigated as kinase inhibitors. For example, TAK-593 (a VEGFR2 inhibitor) shares structural motifs, such as tert-butyl and methoxy groups, which enhance binding affinity . Antiproliferative activity against cancer cell lines has also been reported in related compounds .
Advanced Research Questions
Q. How can researchers optimize low yields in the final synthetic step?
Low yields (e.g., 27% in a similar imidazo[1,2-a]pyrazine synthesis) may arise from incomplete coupling or side reactions. Strategies include:
- Solvent optimization : Adjusting DCM/hexane ratios during crystallization .
- Catalyst screening : Using Pd-based catalysts for Suzuki-Miyaura couplings in analogous systems .
- Temperature control : Slow cooling during recrystallization to improve crystal quality .
Q. How to address discrepancies in biological activity data across studies?
Discrepancies may stem from variations in:
- Assay conditions : Cell line specificity (e.g., Hep-G2 vs. other cancer models) .
- Compound purity : HPLC thresholds (e.g., 95% vs. ≥98%) significantly impact activity .
- Solubility : Use of DMSO or cyclodextrin-based carriers to ensure consistent bioavailability .
Q. What strategies are employed in SAR studies for this compound class?
Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Introducing fluorine or methoxy groups on the phenyl ring to modulate steric and electronic properties .
- Core modifications : Replacing pyridazine with pyrimidine to assess kinase selectivity .
- Pharmacophore modeling : Computational docking (e.g., VEGFR2 active site) guides rational design .
Q. How can enantiomeric purity challenges be mitigated during synthesis?
Chiral impurities may arise from asymmetric centers (e.g., tert-butyl configuration). Mitigation strategies include:
- Chiral catalysts : Employing Ru or Rh complexes for stereoselective reductions .
- Chiral HPLC : Resolving diastereomers using cellulose-based columns .
- Crystallization-induced asymmetric transformation : Leveraging solvent polarity to enrich enantiomers .
Q. How do computational methods aid in designing derivatives with improved pharmacokinetics?
Computational approaches include:
- Molecular docking : Predicting binding modes with targets like VEGFR2 .
- QSAR modeling : Correlating logP with metabolic stability (e.g., trifluoromethyl groups enhance lipophilicity) .
- ADMET profiling : Simulating absorption and toxicity to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
